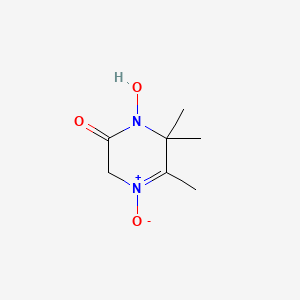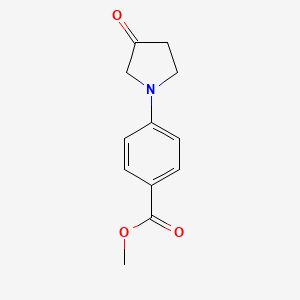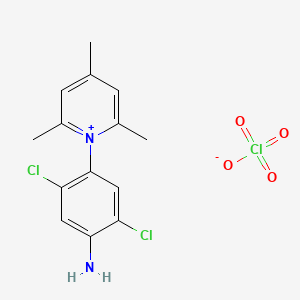
1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrazinone core, which is known for its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a diketone, the compound can be formed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinones: Compounds with similar core structures but different substituents.
Hydroxyketones: Compounds with hydroxyl and carbonyl groups in different positions.
Uniqueness
1-Hydroxy-5,6,6-trimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
89587-36-0 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
4-hydroxy-5,5,6-trimethyl-1-oxido-2H-pyrazin-1-ium-3-one |
InChI |
InChI=1S/C7H12N2O3/c1-5-7(2,3)9(12)6(10)4-8(5)11/h12H,4H2,1-3H3 |
Clave InChI |
HRYDXMXNMCUUAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](CC(=O)N(C1(C)C)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)


![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)

![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)

![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)


![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
